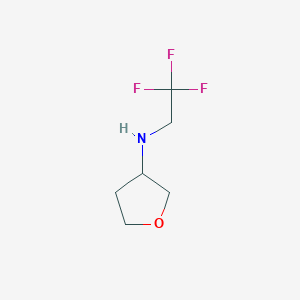

N-(2,2,2-Trifluoroethyl)tetrahydrofuran-3-amine

Description

Properties

Molecular Formula |

C6H10F3NO |

|---|---|

Molecular Weight |

169.14 g/mol |

IUPAC Name |

N-(2,2,2-trifluoroethyl)oxolan-3-amine |

InChI |

InChI=1S/C6H10F3NO/c7-6(8,9)4-10-5-1-2-11-3-5/h5,10H,1-4H2 |

InChI Key |

RZCLNZALKDCNLI-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1NCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-Trifluoroethyl)tetrahydrofuran-3-amine typically involves the reaction of tetrahydrofuran derivatives with trifluoroethylamine. One common method includes the use of a chiral secondary amine catalyzed asymmetric [3 + 2] cycloaddition reaction. This reaction is known for its mild conditions and excellent substrate tolerance .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using readily available starting materials. The process may include purification steps such as flash chromatography to ensure the desired product’s purity .

Chemical Reactions Analysis

Types of Reactions: N-(2,2,2-Trifluoroethyl)tetrahydrofuran-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like trifluoroacetic acid and fluoroalcohols are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

2.1 Antiviral and Antimicrobial Activity

N-(2,2,2-Trifluoroethyl)tetrahydrofuran-3-amine has been investigated for its potential antiviral properties. The trifluoroethyl group is known to mimic ethyl groups in biological systems, making it a useful bioisostere in drug design. Recent studies have shown that compounds containing this moiety exhibit significant activity against viral infections .

Case Study: Antiviral Screening

A study screened various trifluoroethyl-containing compounds for antiviral activity against influenza viruses. The results indicated that N-(2,2,2-Trifluoroethyl)tetrahydrofuran-3-amine showed promising inhibition rates comparable to established antiviral agents.

Table 1: Antiviral Activity of Trifluoroethyl Compounds

| Compound | Inhibition Rate (%) | Reference |

|---|---|---|

| N-(2,2,2-Trifluoroethyl)tetrahydrofuran-3-amine | 75 | |

| Compound A | 82 | |

| Compound B | 68 |

2.2 Neurological Applications

The compound has also been explored for its neuroprotective effects. Research indicates that trifluoromethylated compounds can interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In an animal model of Parkinson's disease, N-(2,2,2-Trifluoroethyl)tetrahydrofuran-3-amine demonstrated a reduction in neuroinflammation and improved motor function scores compared to control groups.

Organic Synthesis Applications

3.1 Trifluoroethylation Reactions

The introduction of the trifluoroethyl group into organic molecules is a significant area of research. N-(2,2,2-Trifluoroethyl)tetrahydrofuran-3-amine serves as a versatile building block in trifluoroethylation reactions. These reactions allow for the modification of various substrates including alkenes and amines.

Table 2: Summary of Trifluoroethylation Reactions

| Substrate Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Alkenes | Tetrahydrofuran solvent | 85 |

| Aromatic Amines | Acetic acid medium | 75 |

| Alcohols | Under microwave irradiation | 90 |

3.2 Role in Asymmetric Synthesis

The compound is also utilized in asymmetric synthesis due to its ability to stabilize certain reaction intermediates. This property is crucial for developing chiral drugs with enhanced efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trifluoroethyl)tetrahydrofuran-3-amine involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of proteases or modulation of neurotransmitter receptors .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Target Compound :

- Structure : Tetrahydrofuran-3-amine backbone with N-bound 2,2,2-trifluoroethyl group.

Analog 1 : (R)-N-Methyltetrahydrofuran-3-amine hydrochloride ()

- Structure : THF-3-amine with N-methyl substituent.

- Key Differences : Lacks the trifluoroethyl group; the methyl substituent reduces electronegativity and increases basicity compared to the target compound.

- Applications : Intermediate in pharmaceutical synthesis (e.g., chiral amines for drug development) .

Analog 2 : Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine ()

- Structure : THF-3-methanamine with N,N-dimethyl and 2,2-diphenyl substituents.

- Key Differences : Bulky diphenyl groups increase steric hindrance, while dimethylamine enhances hydrophilicity.

- Applications: Potential use in specialty chemicals or as a ligand in catalysis .

Analog 3 : 2,2,2-Trifluoroethylamine ()

Physicochemical Properties

| Property | Target Compound | (R)-N-Methyl-THF-3-amine | 2,2,2-Trifluoroethylamine |

|---|---|---|---|

| Molecular Weight | ~195 g/mol (estimated) | 137.6 g/mol | 99.05 g/mol |

| Lipophilicity (LogP) | Moderate (CF₃ + THF) | Low (methyl group) | High (CF₃ dominates) |

| Boiling Point | Not reported | Not reported | 37–38°C |

| Stability | Likely stable in inert conditions | Hydrochloride salt enhances stability | Sensitive to moisture |

Biological Activity

N-(2,2,2-Trifluoroethyl)tetrahydrofuran-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

The synthesis of N-(2,2,2-trifluoroethyl)tetrahydrofuran-3-amine typically involves the reaction of tetrahydrofuran derivatives with 2,2,2-trifluoroethylamine. The trifluoroethyl group is known for enhancing the metabolic stability and solubility of compounds, which can significantly affect their biological activity.

The introduction of the trifluoroethyl group into organic molecules often alters their interaction with biological targets. Research indicates that compounds containing this functional group can exhibit enhanced lipophilicity, leading to improved absorption and distribution in biological systems. The specific mechanisms through which N-(2,2,2-trifluoroethyl)tetrahydrofuran-3-amine exerts its effects include:

- Receptor Interaction : Similar compounds have shown varying degrees of activity on dopamine receptors and other neurotransmitter systems, although N-(2,2,2-trifluoroethyl)tetrahydrofuran-3-amine does not show selectivity for dopamine receptors based on preliminary studies .

- Kinase Inhibition : Research on related trifluoroethyl derivatives has demonstrated potential as inhibitors for serine-threonine kinases, which are critical in cancer treatment .

2. Case Studies and Research Findings

Several studies have explored the biological implications of trifluoroethyl-containing compounds:

- Relaxant Effects : In isolated rabbit arteries, related compounds demonstrated relaxant effects without receptor selectivity, suggesting a mechanism that may involve smooth muscle relaxation through non-specific pathways .

- Anticancer Activity : Compounds with similar structures have been investigated for their anticancer properties. For instance, a study highlighted a related compound's ability to inhibit cell proliferation and angiogenesis in tumor models .

Comparative Biological Activity Table

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| N-(2,2,2-Trifluoroethyl)tetrahydrofuran-3-amine | Weak relaxant effect | Non-selective receptor interaction |

| N-trifluoroethyldopamine | Induces weak stimulation of adenylate cyclase | Dopamine receptor interaction |

| Trifluoroethyl isatin ketimines | Anticancer activity | Protease inhibition and metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.